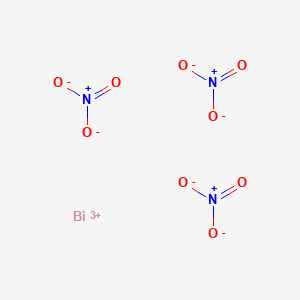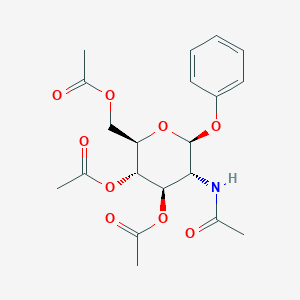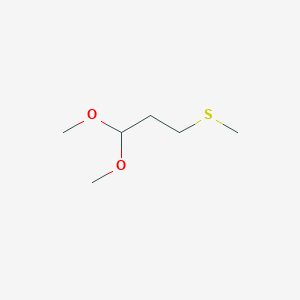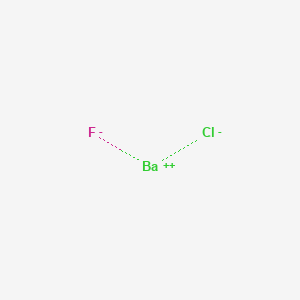
Barium chloride fluoride (BaClF)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium chloride fluoride is an inorganic chemical compound composed of barium, chlorine, and fluorine. Its chemical formula is BaClF. This compound naturally occurs as the mineral zhangpeishanite, which belongs to the matlockite group. One of the notable deposits where this mineral is found is Bayan Obo in China .
Méthodes De Préparation
Barium chloride fluoride can be synthesized by precipitating barium chloride and ammonium fluoride in a solution . The reaction typically involves mixing aqueous solutions of barium chloride and ammonium fluoride under controlled conditions to form the desired compound. The resulting product is then filtered, washed, and dried to obtain pure barium chloride fluoride.
Analyse Des Réactions Chimiques
Barium chloride fluoride undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution Reactions: Barium chloride fluoride can undergo substitution reactions where the chloride or fluoride ions are replaced by other anions.
Common Reagents and Conditions: Typical reagents used in reactions with barium chloride fluoride include acids, bases, and other ionic compounds. The reaction conditions often involve aqueous solutions and controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Barium chloride fluoride has several scientific research applications, including:
Chemistry: It is used in the synthesis of other barium compounds and as a precursor in various chemical reactions.
Biology and Medicine: While not extensively used in biological or medical applications, barium chloride fluoride can be studied for its potential effects on biological systems.
Industry: Barium chloride fluoride is used in the production of ceramics, glass, and other materials.
Mécanisme D'action
The mechanism by which barium chloride fluoride exerts its effects involves the interaction of its constituent ions (barium, chloride, and fluoride) with other chemical species. The barium ion can interact with various anions, while the chloride and fluoride ions can participate in substitution and complexation reactions. These interactions can lead to the formation of new compounds and materials with distinct properties .
Comparaison Avec Des Composés Similaires
Barium chloride fluoride can be compared with other similar compounds, such as:
Barium Fluoride (BaF2): Barium fluoride is another barium compound that shares some similarities with barium chloride fluoride. Both compounds have applications in the production of ceramics and glass.
Barium Chloride (BaCl2): Barium chloride is a simpler compound that contains only barium and chlorine.
Propriétés
Numéro CAS |
13718-55-3 |
|---|---|
Formule moléculaire |
BaClF |
Poids moléculaire |
191.78 g/mol |
Nom IUPAC |
barium(2+);chloride;fluoride |
InChI |
InChI=1S/Ba.ClH.FH/h;2*1H/q+2;;/p-2 |
Clé InChI |
RBRFDGCVTRKUEW-UHFFFAOYSA-L |
SMILES |
[F-].[Cl-].[Ba+2] |
SMILES canonique |
[F-].[Cl-].[Ba+2] |
| 13718-55-3 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-(dimethylamino)-4-methylphenyl] N-methylcarbamate](/img/structure/B81887.png)

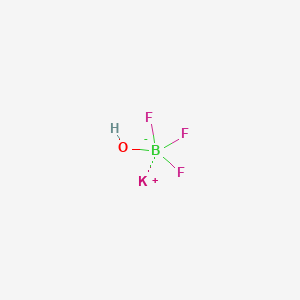
![trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate](/img/structure/B81890.png)
